Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride
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Overview
Description
Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride is a chemical compound that features a unique structure incorporating an oxadiazole ring, a thioether linkage, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the thioether and ester functionalities. One common synthetic route includes the reaction of an appropriate hydrazide with carbon disulfide and an alkylating agent to form the oxadiazole ring. Subsequent reactions introduce the aminomethyl and ester groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted aminomethyl derivatives.
Scientific Research Applications
Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkage and ester group can also play roles in modulating the compound’s biological activity by affecting its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((5-(aminomethyl)-1,3,4-thiadiazol-2-yl)thio)acetate hydrochloride
- Methyl 2-((5-(aminomethyl)-1,3,4-triazol-2-yl)thio)acetate hydrochloride
Uniqueness
Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with thiadiazole or triazole rings, which may have different reactivity and biological activity profiles.
Properties
IUPAC Name |
methyl 2-[[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S.ClH/c1-11-5(10)3-13-6-9-8-4(2-7)12-6;/h2-3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMCUXUTCLWWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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